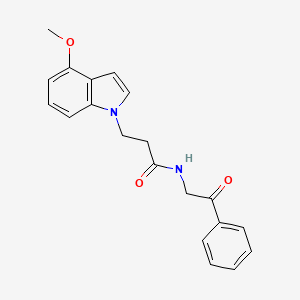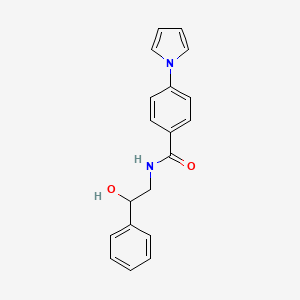
N-cyclooctyl-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctyl-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide: is a complex organic compound with a unique structure that includes a cyclooctyl group, a methoxyethyl side chain, and an isoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Cyclooctyl Group: The cyclooctyl group can be introduced via a nucleophilic substitution reaction, where a cyclooctyl halide reacts with the isoquinoline derivative.
Attachment of the Methoxyethyl Side Chain: The methoxyethyl side chain can be attached through an alkylation reaction, using a suitable alkylating agent such as methoxyethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclooctyl-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
N-cyclooctyl-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is considered for use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-cyclooctyl-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism or signaling.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclooctyl-2-(4-methoxyphenoxy)propanamide
- N-cyclooctyl-2-pyrimidinamine
- N-cyclooctyl-2-phenoxyacetamide
Uniqueness
N-cyclooctyl-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C21H28N2O3 |
|---|---|
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
N-cyclooctyl-2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H28N2O3/c1-26-14-13-23-15-19(17-11-7-8-12-18(17)21(23)25)20(24)22-16-9-5-3-2-4-6-10-16/h7-8,11-12,15-16H,2-6,9-10,13-14H2,1H3,(H,22,24) |
Clave InChI |
JQWALFQGXWYYHU-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3CCCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(2-methylpropyl) 2,6-dimethyl-4-[5-(4-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14955389.png)
![6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B14955390.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14955398.png)
![6-{[4-(2-furylcarbonyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14955406.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B14955417.png)
![(5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14955421.png)

![N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycylglycine](/img/structure/B14955451.png)

![N-[4-(acetylamino)phenyl]-2-[acetyl(isopropyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B14955463.png)
![2-(4-fluorophenoxy)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14955464.png)
![N~6~-carbamoyl-N~2~-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-lysine](/img/structure/B14955466.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethanone](/img/structure/B14955467.png)
![(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B14955475.png)
